
6-Pyrrolidin-1-YL-biphenyl-3-ylamine
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Overview
Description
6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a pyrrolidine ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of an amine.
6-(Pyrrolidin-1-yl)-2(1H)-pyridinone: Contains a pyridinone ring instead of a biphenyl core.
Uniqueness
6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Biological Activity
6-Pyrrolidin-1-YL-biphenyl-3-ylamine is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its biphenyl structure and pyrrolidine moiety, is being studied for various pharmacological effects, including its interactions with biological targets and its therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C16H18N2 |
Molecular Weight | 250.33 g/mol |
IUPAC Name | 6-(Pyrrolidin-1-yl)-3-phenylamine |
CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound has shown potential as a modulator of neurotransmitter systems, particularly in the context of neuropharmacology. Its structure allows it to bind effectively to specific targets, influencing signaling pathways involved in mood regulation and cognitive functions.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. For instance, compounds with similar structures have been tested against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and glioblastoma (U87-MG) cells. Preliminary results indicate that this compound may exhibit cytotoxic effects, potentially leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several biphenyl derivatives, including this compound, against human cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15.4 | Moderate cytotoxicity |
PC-3 | 22.8 | Low cytotoxicity |
U87-MG | 18.6 | Significant cytotoxicity |
These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating potential applications in treating infections.
Neuropharmacology
Research indicates that compounds similar to this compound may have antidepressant and anxiolytic effects due to their interaction with serotonin and dopamine receptors. This opens avenues for developing new treatments for mood disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate amines with biphenyl derivatives.
- Substitution Reactions : Modifying existing biphenyl structures to enhance biological activity.
Future Directions
Ongoing research aims to optimize the synthesis of this compound and explore its derivatives for enhanced efficacy and reduced toxicity. Further studies are also needed to elucidate the precise mechanisms underlying its biological activities.
Properties
Molecular Formula |
C16H18N2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
3-phenyl-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C16H18N2/c17-14-8-9-16(18-10-4-5-11-18)15(12-14)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11,17H2 |
InChI Key |
SVFWASFDFMUXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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